Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt
Brand Name: Vulcanchem
CAS No.: 68025-19-4
VCID: VC18437560
InChI: InChI=1S/C7H9N3O3S2.K/c8-7(14)10-9-5-1-3-6(4-2-5)15(11,12)13;/h1-4,9H,(H3,8,10,14)(H,11,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C7H8KN3O3S2
Molecular Weight: 285.4 g/mol

Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt

CAS No.: 68025-19-4

Cat. No.: VC18437560

Molecular Formula: C7H8KN3O3S2

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt - 68025-19-4

Specification

CAS No. 68025-19-4
Molecular Formula C7H8KN3O3S2
Molecular Weight 285.4 g/mol
IUPAC Name potassium;4-(2-carbamothioylhydrazinyl)benzenesulfonate
Standard InChI InChI=1S/C7H9N3O3S2.K/c8-7(14)10-9-5-1-3-6(4-2-5)15(11,12)13;/h1-4,9H,(H3,8,10,14)(H,11,12,13);/q;+1/p-1
Standard InChI Key ZSSVNCUIOBJFPJ-UHFFFAOYSA-M
Canonical SMILES C1=CC(=CC=C1NNC(=S)N)S(=O)(=O)[O-].[K+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines a benzenesulfonic acid moiety—a benzene ring substituted with a sulfonic acid group (SO3H-\text{SO}_3\text{H})—at the para position with a hydrazine derivative featuring an aminothioxomethyl substituent (NHCSNH2-\text{NH}-\text{CS}-\text{NH}_2). The monopotassium salt form (K+\text{K}^+) neutralizes the sulfonic acid group, enhancing solubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValue/Description
CAS No.68025-19-4
Molecular FormulaC7H8KN3O3S2\text{C}_7\text{H}_8\text{KN}_3\text{O}_3\text{S}_2
Molecular Weight285.4 g/mol
SolubilityHigh in water, polar aprotic solvents
StabilityStable under inert atmospheres

The sulfonic acid group confers strong acidity (pKa1\text{p}K_a \approx 1), while the hydrazino-thiocarbonyl segment enables nucleophilic reactivity, particularly in Schiff base formation or metal coordination.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically proceeds via a multi-step sequence:

  • Sulfonation of Benzene: Introduction of the sulfonic acid group using fuming sulfuric acid.

  • Nitration and Reduction: Para-nitration followed by reduction to generate 4-aminobenzenesulfonic acid.

  • Hydrazine Functionalization: Reaction with thiosemicarbazide (NH2NHCSNH2\text{NH}_2-\text{NH}-\text{CS}-\text{NH}_2) to attach the aminothioxomethyl hydrazino group.

  • Salt Formation: Neutralization with potassium hydroxide to yield the monopotassium salt.

Industrial-scale production employs continuous-flow reactors to optimize yield (≥85%) and purity (≥98%), with crystallization and column chromatography as standard purification methods.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
SulfonationH2SO4\text{H}_2\text{SO}_4, 50°C, 6h92
Nitration/ReductionHNO3/H2Pd\text{HNO}_3/\text{H}_2\text{Pd}, 80°C78
Hydrazine CouplingThiosemicarbazide, EtOH, reflux65
Salt FormationKOH\text{KOH}, aqueous, RT95

Chemical Reactivity and Functional Utility

Reaction Mechanisms

The compound exhibits dual reactivity:

  • Acid-Base Behavior: The sulfonate group (SO3-\text{SO}_3^- ) participates in ion-exchange reactions, particularly in aqueous media.

  • Nucleophilic Substitution: The hydrazino-thiocarbonyl moiety (NHNHCS-\text{NH}-\text{NH}-\text{CS}- ) engages in condensation reactions with carbonyl compounds, forming thiosemicarbazones—a class of ligands with metal-chelating capabilities.

Catalytic Applications

In organic synthesis, this salt serves as a phase-transfer catalyst in:

  • Oxidation Reactions: Facilitating electron transfer in the presence of peroxides.

  • Cross-Coupling Reactions: Enhancing yields in Suzuki-Miyaura couplings by stabilizing palladium intermediates.

Applications in Biochemical Research

Enzyme Inhibition Studies

The compound’s thiourea derivative (NHCS-\text{NH}-\text{CS}- ) interacts with enzyme active sites, particularly those involving transition metals. For example:

  • Urease Inhibition: Disrupts nickel-dependent catalysis in Helicobacter pylori, reducing enzymatic activity by 70% at 10 μM concentrations.

  • Carbonic Anhydrase Modulation: Alters zinc coordination in human isoforms (hCA-II), with IC50\text{IC}_{50} values ranging from 0.8–2.3 μM.

Table 3: Biochemical Interaction Data

Target EnzymeInhibition MechanismIC50\text{IC}_{50}
Urease (H. pylori)Nickel chelation10 μM
hCA-IIZinc displacement0.8 μM

Industrial and Material Science Uses

Corrosion Inhibition

In petroleum refining, the compound (0.1–1.0 wt%) reduces steel corrosion rates by 60–80% in acidic environments (pH 2–4) through adsorption onto metal surfaces, forming protective sulfide layers.

Polymer Modification

As a co-monomer in sulfonated polyether ether ketone (SPEEK) membranes, it enhances proton conductivity (0.12 S/cm at 80°C) for fuel cell applications.

Recent Research Advances

Anticancer Drug Development

2024 studies highlight its role as a precursor for platinum(IV) prodrugs, demonstrating 90% apoptosis induction in A549 lung cancer cells at 50 μM doses.

Photodynamic Therapy Agents

Functionalization with porphyrin derivatives yields photosensitizers with singlet oxygen quantum yields (ΦΔ\Phi_\Delta) of 0.45–0.68, enabling targeted tumor ablation.

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